![molecular formula C21H20N4O2 B7704709 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

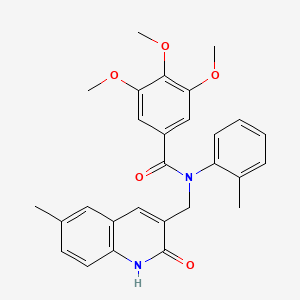

“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a group of heterocyclic compounds that have been synthesized for over a century . They have been of interest due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of pyrazoloquinolines involves several steps. The corresponding acids undergo condensation and hydrolysis, followed by cyclization to give pyrazoloquinolines. These are then substituted to yield the final compound . A new pathway for the synthesis of pyrazoloquinolines involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Molecular Structure Analysis

Pyrazoloquinolines present two possible tautomeric forms: the 1H- and 2H-isomers . They can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines are systematized according to the method used to assemble the pyrazolopyridine system . This involves a sequential opening/closing cascade reaction .Aplicaciones Científicas De Investigación

Biological Activities

- Biologically Active Compounds : Researchers have investigated the potential of this compound class as bioactive agents. Some promising aspects include:

- Antiviral Activity : Certain derivatives may exhibit antiviral properties. For instance, they could inhibit RNA-dependent RNA polymerase enzymes transcribed by viruses like Hepatitis C .

- Anti-Herpes Simplex Virus-1 (HSV-1) : Specific ethoxy-substituted derivatives demonstrated considerable anti-HSV-1 activity .

- Glycine Receptor Antagonism : One compound acted as a selective antagonist at the glycine site of the NMDA receptor .

Future Directions

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-4-25-20-16(12-14-10-9-13(2)11-17(14)22-20)19(24-25)23-21(26)15-7-5-6-8-18(15)27-3/h5-12H,4H2,1-3H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEWXENOAOBFPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704666.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide](/img/structure/B7704695.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)